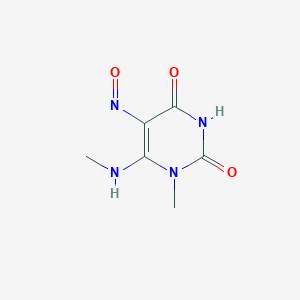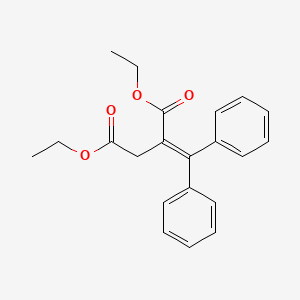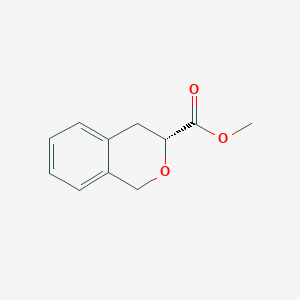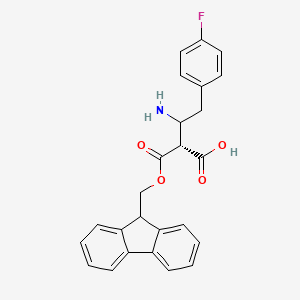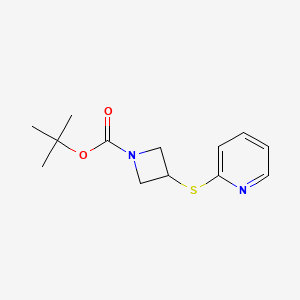![molecular formula C12H10ClNO2S B14010816 [(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid CAS No. 5443-01-6](/img/structure/B14010816.png)
[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- typically involves the reaction of 7-chloro-3-methyl-4-quinoline with acetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable and environmentally friendly procedures. These methods are designed to ensure high yield and purity of the final product. The use of advanced techniques such as microwave irradiation and the employment of specific reagents can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups .
科学的研究の応用
Acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Similar compounds to acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- include other quinoline derivatives such as:
- 2-chloroquinoline-3-carbaldehyde
- 7-chloro-4-quinolinol
- 7-chloro-3-methylquinoline
Uniqueness
What sets acetic acid,2-[(7-chloro-3-methyl-4-quinolinyl)thio]- apart from these similar compounds is its unique thioether linkage, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
5443-01-6 |
|---|---|
分子式 |
C12H10ClNO2S |
分子量 |
267.73 g/mol |
IUPAC名 |
2-(7-chloro-3-methylquinolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-5-14-10-4-8(13)2-3-9(10)12(7)17-6-11(15)16/h2-5H,6H2,1H3,(H,15,16) |
InChIキー |
PSLQZFKHPIRPMU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C=C(C=CC2=C1SCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




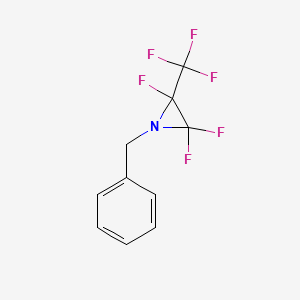

![4-{[(4-Chlorophenyl)sulfanyl]methyl}-N,N-dimethylaniline](/img/structure/B14010775.png)
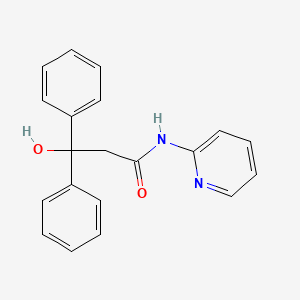
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)

